Product packaging for Rat gastrin C-terminal pentagastrin(Cat. No.:CAS No. 80063-35-0)

Rat gastrin C-terminal pentagastrin

Cat. No.: B15436270
CAS No.: 80063-35-0
M. Wt: 730.8 g/mol
InChI Key: OUHIADSAIHBLFR-CQJMVLFOSA-N
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Description

Contextualizing the Significance of the C-Terminal Pentapeptide in Gastrin Biology

Gastrin, a peptide hormone, is a primary regulator of gastric acid secretion and also plays a role in the growth of the gastric mucosa. colostate.edu The biological activity of gastrin is contained within the five C-terminal amino acids. This minimal sequence, known as pentagastrin (B549294), is synthetically produced and mimics the physiological actions of natural gastrin. colostate.edudrugbank.com The C-terminal pentapeptide of gastrin is identical to that of cholecystokinin (B1591339) (CCK), which explains the overlapping biological effects of these two hormones. colostate.edunih.gov All bioactive forms of gastrin and CCK share this same amidated C-terminal pentapeptide sequence, which is essential for receptor activation. nih.gov This shared structural feature makes pentagastrin a valuable tool for studying the gastrin/CCK-B receptor. regionh.dk

The primary physiological role of gastrin is to stimulate the secretion of gastric acid from parietal cells in the stomach. colostate.eduyoutube.com This process is mediated through the binding of gastrin to its receptors on both parietal cells and enterochromaffin-like (ECL) cells. The stimulation of ECL cells leads to the release of histamine (B1213489), which in turn acts on parietal cells to promote acid secretion. colostate.edunih.gov Furthermore, gastrin exhibits trophic effects, meaning it stimulates the growth and proliferation of the gastric mucosa. colostate.edu

Overview of Research Trajectories in Rodent Models

Rodent models, particularly rats, have been instrumental in elucidating the physiological and pharmacological effects of pentagastrin. Research in rats has provided significant insights into its role in gastric acid secretion, gastrointestinal motility, and mucosal growth.

Studies in rats have demonstrated that pentagastrin stimulates gastric acid secretion in a dose-dependent manner. nih.gov The maximal acid output (MAO) and the threshold dose required to elicit a response have been quantified in various rat models, including conscious, anesthetized, and isolated stomach preparations. nih.gov These studies have been crucial for understanding the sensitivity of the stomach to gastrin stimulation under different physiological conditions.

Beyond its effects on acid secretion, research in rats has explored the trophic effects of pentagastrin on the gastrointestinal tract. Studies have shown that pentagastrin can reverse some of the negative effects of fasting on the weight and protein content of various parts of the digestive system, including the oxyntic and pyloric gland areas, pancreas, small intestine, and colon. nih.gov It has also been shown to increase the wet weight of the pancreas in rats. physiology.org Furthermore, pentagastrin has been investigated for its effects on the small intestine following resection, where it has been shown to influence metabolism and organ size. nih.gov

The metabolism and distribution of pentagastrin have also been a focus of research in rat models. Studies using labeled pentagastrin have shown that it is rapidly distributed to various organs, with the highest concentrations initially found in the liver, followed by the kidney, pancreas, jejunum, and lung. nih.gov

Detailed Research Findings in Rat Models

The following tables summarize key findings from research on the effects of pentagastrin in rats:

Table 1: Effects of Pentagastrin on Gastric Acid Secretion in Different Rat Models

Rat ModelMaximal Acid Output (MAO) (μeq/10 min)Threshold Dose (TD)
Conscious rats with gastric fistulas48 ± 6.36 μ g/kg-h
Anesthetized rats with luminally perfused stomach11.6 ± 1.20.5 μ g/kg-h
Totally isolated vascularly perfused rat stomachs2.2 ± 0.40.25 μ g/stomach-h
Totally isolated vascularly perfused rat stomachs with IMX*8.0 ± 1.00.008 μ g/stomach-h

*IMX (isobutyl methylxanthine) is a phosphodiesterase inhibitor. nih.gov Data sourced from a study on the effect of pentagastrin on gastric acid secretion. nih.gov

Table 2: Trophic Effects of Pentagastrin on the Gastrointestinal Tract in Fasted Rats

Organ/ParameterEffect of FastingEffect of Pentagastrin
Body WeightDecreased (30%)-
Serum GastrinDecreased (90%)-
Oxyntic Gland Area Weight & ProteinDecreasedReverses some changes
Pyloric Gland Area Weight & ProteinDecreasedReverses some changes
Pancreas Weight & ProteinDecreasedReverses some changes
Small Intestine Weight & ProteinDecreasedReverses some changes
Colon Weight & ProteinDecreasedReverses some changes
[3H]thymidine incorporation in small intestineDecreasedSignificantly increased

Data adapted from a study on the trophic effects of pentagastrin in fed and fasted rats. nih.gov

Table 3: Effect of Chronic Pentagastrin Administration on Pancreatic Weight in Rats

Treatment GroupChange in Pancreatic Wet Weight
Pentagastrin+12% (P < 0.01)
Cholecystokinin (CCK)+57% (P < 0.001)
Secretin+9% (P < 0.01)

Data from a study on the effect of chronic administration of various hormones on the rat pancreas. physiology.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H46N6O10S B15436270 Rat gastrin C-terminal pentagastrin CAS No. 80063-35-0

Properties

CAS No.

80063-35-0

Molecular Formula

C34H46N6O10S

Molecular Weight

730.8 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C34H46N6O10S/c1-34(2,3)50-33(49)36-19-27(42)37-25(17-21-10-12-22(41)13-11-21)31(47)38-23(14-15-51-4)30(46)40-26(18-28(43)44)32(48)39-24(29(35)45)16-20-8-6-5-7-9-20/h5-13,23-26,41H,14-19H2,1-4H3,(H2,35,45)(H,36,49)(H,37,42)(H,38,47)(H,39,48)(H,40,46)(H,43,44)/t23-,24-,25-,26-/m0/s1

InChI Key

OUHIADSAIHBLFR-CQJMVLFOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N

Origin of Product

United States

Ii. Molecular and Structural Determinants in Receptor Interaction

Cholecystokinin (B1591339) 2 Receptor (CCK2R) Binding Characteristics

Pentagastrin (B549294) binds to the CCK2R, a G protein-coupled receptor, to initiate its physiological effects, which include the stimulation of gastric acid secretion. The binding is characterized by high affinity and specificity, dictated by the molecular architecture of both the peptide and the receptor's binding pocket.

Pentagastrin demonstrates a high binding affinity for the CCK2R. Competitive binding assays have determined its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) to be in the nanomolar range, indicating a potent interaction. For instance, the IC50 value for pentagastrin has been reported as 0.84 ± 0.22 nM. Similarly, EC50 values have been measured at 2.80 ± 0.52 nM in A431-CCK2R cells and 0.43 ± 0.19 nM in AR42J cells, which express the rat CCK2R.

The selectivity of gastrin and its analogues for the rat CCK2R is influenced by specific residues within the receptor. Studies involving segment replacement and site-directed mutagenesis have identified a sequence of five amino acids (Q204CVHRW209) in the second extracellular loop of the rat CCK2R as playing a major role in the selectivity for gastrin. While full-length gastrins contain a negatively charged pentaglutamic acid sequence that can increase binding affinity, pentagastrin lacks this feature yet retains high potency, underscoring the primary importance of the C-terminal sequence for receptor activation.

Table 1: Pentagastrin Affinity for Cholecystokinin 2 Receptor (CCK2R)

Compound Assay Type Cell Line Value (nM) Reference
Pentagastrin IC50 - 0.84 ± 0.22
Pentagastrin EC50 A431-CCK2R 2.80 ± 0.52
Pentagastrin EC50 AR42J (rat) 0.43 ± 0.19

The amidation of the C-terminal phenylalanine residue is indispensable for the bioactivity of pentagastrin. This chemical modification significantly influences the peptide's binding mode to the CCK2R. Molecular dynamics simulations reveal that the amidated C-terminus allows the peptide to penetrate deep into the transmembrane domain of the receptor.

In contrast, a non-amidated pentagastrin exhibits a distinctly different binding mode. Its negatively charged C-terminus is repelled from the transmembrane core and instead interacts with a cluster of positively charged arginine residues located near the extracellular domain of the CCK2R. This altered interaction prevents proper receptor activation, highlighting that the amide cap is a critical determinant for the gastrin's biological function. The production of bioactive, amidated gastrin requires the presence of specific enzymes within the cell.

The binding mode of amidated pentagastrin to the CCK2R is remarkably similar to that of full-length gastrin-17. This indicates that the C-terminal pentapeptide effectively recapitulates the essential receptor-activating conformation of the much larger endogenous hormone.

Structure-Activity Relationships for Bioactivity

The relationship between the structure of pentagastrin and its biological activity has been extensively studied, revealing key amino acids and conformational features that are essential for its function.

The essential bioactive core of gastrin is the C-terminal tetrapeptide amide sequence: Trp-Met-Asp-Phe-NH2. This sequence is present in pentagastrin and is the minimum structure required to activate the CCK2R.

Within this sequence, specific residues play dominant roles in receptor binding. The aspartic acid (Asp) residue is crucial, forming strong salt bridges or hydrogen bonds with a group of key residues in the CCK2R. These interactions anchor the peptide in the correct orientation for receptor activation. On the receptor side, several residues have been identified as critical for binding the Asp residue of pentagastrin.

Table 2: Key Residues in the Pentagastrin-CCK2R Interaction

Interacting Molecule Key Residue(s) Role in Interaction Reference
Pentagastrin Asp Forms strong salt bridges/hydrogen bonds with CCK2R
Pentagastrin C-terminal Phe-NH2 Indispensable amide cap for proper binding mode and bioactivity
CCK2R Arg356, Arg215, Tyr189, His207 Form strong bonds with the Asp residue of pentagastrin, constraining its position

The binding of pentagastrin to the CCK2R is not a static event but a dynamic process that induces significant conformational changes in the receptor. The binding mode, dictated by C-terminal amidation, directly influences these dynamics.

Gaussian accelerated molecular dynamics simulations have shown that the CCK2R adopts a different primary conformation when bound to amidated pentagastrin compared to the non-amidated form. The conformation induced by amidated pentagastrin is similar to that observed when the receptor is bound to full-length gastrin-17. This specific conformational state is more stable, characterized by stronger correlated motions between residue pairs within the CCK2R. This increased stability of the ligand-receptor complex is essential for initiating the downstream signaling cascade that leads to the peptide's biological effects. While other gastrin-related peptides may interact with different binding sites, the interaction of pentagastrin with the classical CCK2R is defined by these specific dynamic and structural changes.

Influence of Amino Acid Substitutions on Receptor Activation

The biological activity of rat gastrin C-terminal pentagastrin is intrinsically linked to its amino acid sequence, particularly the C-terminal tetrapeptide amide: Trp-Met-Asp-Phe-NH₂. This sequence represents the minimal fragment of gastrin required for receptor binding and activation. mdpi.com Alterations to these key amino acids through substitution have profound effects on the peptide's ability to activate the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor. mdpi.com

The interaction between pentagastrin and its receptor is a highly specific process, and even minor changes to the peptide's structure can convert an agonist into an antagonist or render it inactive. The C-terminal amide group, for instance, is indispensable for biological activity. Its absence significantly alters the binding mode of the peptide to the CCK-B receptor, preventing the C-terminus from penetrating the transmembrane domain of the receptor, which is a crucial step in activation. mdpi.com

Research into the structure-activity relationship of pentagastrin and its analogs has elucidated the specific roles of each amino acid residue in the C-terminal tetrapeptide. The aromatic residues, Tryptophan (Trp) and Phenylalanine (Phe), are of particular importance. Studies have shown that these aromatic amino acids potentiate gastric acid secretion stimulated by submaximal doses of pentagastrin, indicating their critical role in receptor activation. nih.gov

Systematic substitutions of the amino acids within the C-terminal tetrapeptide have provided detailed insights into their individual contributions to receptor activation. For example, replacing the ultimate phenylalanine amide with a phenethylester or phenetylamide moiety results in compounds that bind to the gastrin receptor but act as antagonists, inhibiting gastrin-induced acid secretion. nih.gov This highlights the critical nature of the C-terminal phenylalanine amide for agonistic activity.

Furthermore, modifications to the peptide backbone have also been explored. Replacing the peptide bond between the Tryptophan and Leucine (a common substitute for Methionine in analogs) residues with a methylene-amino [-CH₂-NH-] bond results in a compound that retains both receptor binding and agonist activity. nih.gov In contrast, a similar substitution between the Leucine and Aspartic acid residues leads to a complete loss of affinity for the gastrin receptor, demonstrating the stringent conformational requirements for receptor interaction. nih.gov

The following tables present research findings on the activity of pentagastrin and the impact of substitutions on receptor activation.

Table 1: Receptor Activation by Pentagastrin in Different Cell Lines

This table shows the half-maximal effective concentration (EC₅₀) of pentagastrin required to induce a response in two different cell lines expressing the CCK-B receptor. The differing values may be attributed to variations in post-translational modifications of the receptor protein in transfected versus physiologically expressing cells. acs.org

Cell LineReceptor ExpressionEC₅₀ (nM)
A431-CCK2RTransfected2.80 ± 0.52
AR42JPhysiological0.43 ± 0.19

Data sourced from a study on proline-substituted minigastrin analogues. acs.org

Table 2: Qualitative Effects of Amino Acid Substitutions on Receptor Activation

This table summarizes the observed effects of various amino acid substitutions and modifications on the biological activity of gastrin C-terminal peptide analogs.

Modified Residue/PositionSubstitution/ModificationEffect on Receptor ActivationReference
Phenylalanine (Phe)Replacement with phenethylester or phenetylamideConverts agonist to antagonist nih.gov
Peptide Bond (Trp-Leu)Replacement with -CH₂-NH-Agonist activity retained nih.gov
Peptide Bond (Leu-Asp)Replacement with -CH₂-NH-Loss of receptor affinity and activity nih.gov
C-terminusRemoval of amide groupLoss of biological activity mdpi.com

These findings underscore the precise structural requirements for the activation of the CCK-B receptor by this compound. The integrity of the C-terminal tetrapeptide amide, the nature of its constituent amino acids, and the conformation of the peptide backbone are all critical determinants of its biological function.

Iii. Cellular and Subcellular Mechanisms of Action

Cell-Specific Responses Mediated by Rat Gastrin C-Terminal Pentagastrin (B549294)

The activation of CCK2R by pentagastrin elicits distinct responses in different cell populations, reflecting the specialized functions of these cells within the gastric mucosa and other tissues.

Enterochromaffin-like (ECL) Cell Activation and Histamine (B1213489) Release

Enterochromaffin-like (ECL) cells are a key target for gastrin and its analogs like pentagastrin. colostate.edunih.gov The binding of pentagastrin to CCK2R on ECL cells is a potent stimulus for the synthesis and secretion of histamine. nih.govnih.gov This process involves the degranulation of ECL cells, releasing vesicles containing histamine. nih.gov Studies in rats have demonstrated that gastrin infusion leads to a rapid reduction in the number of cytoplasmic vesicles in ECL cells, corresponding with a decrease in histamine concentrations in the oxyntic mucosa. nih.gov Concurrently, there is an increase in the activity of histidine decarboxylase (HDC), the enzyme responsible for histamine synthesis, as well as an elevation in HDC mRNA levels, indicating a sustained response to replenish histamine stores. nih.govnih.gov This gastrin-ECL cell-histamine axis is a critical pathway for the regulation of gastric acid secretion. nih.gov

Parietal Cell Responses to Gastrin C-Terminal Pentagastrin-Induced Stimuli

Parietal cells are the primary producers of gastric acid. nih.gov While pentagastrin can directly stimulate parietal cells to a certain extent, its major effect is indirect, mediated through the histamine released from ECL cells. nih.govwikipedia.org Histamine binds to H2 receptors on parietal cells, which is a crucial step for fully stimulated acid secretion. colostate.eduwikipedia.org However, pentagastrin also has direct trophic effects on parietal cells, promoting their maturation and proliferation. colostate.eduwikipedia.org This is evidenced by the observation that hypergastrinemia leads to gastric mucosal hypertrophy and an increased number of parietal cells. colostate.edu The direct action of pentagastrin on parietal cells involves binding to CCK2R, leading to the expression and insertion of H+/K+ ATPase pumps into the apical membrane, which are responsible for proton secretion. nih.govwikipedia.org

Modulation of Pancreatic Acinar Cell Activity

Pentagastrin can also influence the function of pancreatic acinar cells. nih.govnih.gov Studies on the rat pancreatic acinar cell line AR4-2J, which possesses CCKB receptors, have shown that gastrin and pentagastrin can induce ornithine decarboxylase activity and 3H-thymidine incorporation, both of which are markers for cell proliferation. nih.gov These effects were observed at concentrations where the peptides specifically interact with the CCKB receptor subtype, suggesting that pentagastrin can directly modulate the growth of these cells. nih.gov Furthermore, electrophysiological studies in mouse and rat pancreas have shown that gastrin-related polypeptides cause depolarization and a decrease in input resistance in acinar cells. nih.gov

Interactions with Other Gastrointestinal Cell Types

Beyond the well-established effects on ECL and parietal cells, gastrin and its analogs interact with other cell types in the gastrointestinal tract. Gastrin has been shown to stimulate gastric smooth muscle cells, potentially regulating gastric motility. colostate.edunih.gov It can also interact with certain immune cells, such as mast cells, lymphocytes, and polymorphonuclear leukocytes, which express CCKB receptors, suggesting a role in modulating inflammation and immunity in the gut. nih.gov

Intracellular Signaling Pathways Activated by CCK2R

The binding of pentagastrin to the CCK2R initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, CCK2R primarily signals through Gq proteins. nih.gov This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comnih.gov

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. patsnap.comyoutube.com The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). colostate.edunih.gov

The activation of the PLC/IP3/Ca2+ and DAG/PKC pathways leads to the downstream activation of several other signaling cascades, including:

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is a key mediator of the proliferative effects of gastrin. nih.gov

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is also implicated in cell growth and survival stimulated by CCK2R activation. nih.gov

Src and FAK: Non-receptor tyrosine kinases like Src and focal adhesion kinase (FAK) can be activated downstream of CCK2R, playing a role in cell adhesion and migration. nih.gov

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway can also be engaged by CCK2R signaling. nih.gov

β-catenin and E-cadherin: CCK2R activation can specifically modulate the levels of β-catenin and E-cadherin, proteins crucial for cell-cell adhesion and signaling. nih.gov

The specific combination and intensity of these activated pathways can vary depending on the cell type, leading to the diverse cellular responses observed upon pentagastrin stimulation.

Table 1: Summary of Cell-Specific Responses to Rat Gastrin C-Terminal Pentagastrin

Cell TypePrimary ReceptorKey ResponseSignaling Pathway(s)
Enterochromaffin-like (ECL) Cells CCK2RHistamine synthesis and releasePLC/IP3/Ca2+
Parietal Cells CCK2R (direct), H2 Receptor (indirect)Acid secretion, proliferation, maturationPLC/IP3/Ca2+, cAMP (via histamine)
G-Cells -Gastrin synthesis and secretion (regulated by luminal factors)-
Pancreatic Acinar Cells CCK2RProliferation, depolarizationMAPK/ERK, PLC/IP3/Ca2+
Gastric Smooth Muscle Cells CCK2RContractionPLC/IP3/Ca2+
Immune Cells (e.g., Mast Cells) CCK2RModulation of inflammatory response-

G-Protein Coupled Receptor Downstream Signaling

The CCK-B receptor primarily couples to heterotrimeric G proteins of the Gq/11 and G12/13 families. qiagen.comnih.govkhanacademy.org This interaction is the first step in a cascade of intracellular events.

Upon activation by the pentagastrin-bound receptor, the Gα subunit of the Gq protein dissociates and activates phospholipase C (PLC). patsnap.comqiagen.com PLC is a crucial enzyme that hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comqiagen.comyoutube.com IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions. patsnap.comyoutube.com Simultaneously, DAG remains in the plasma membrane where it activates protein kinase C (PKC). patsnap.comqiagen.com

Activation of G12/13 proteins by the CCK-B receptor initiates a separate signaling pathway that involves the activation of small GTP-binding proteins. qiagen.comnih.gov

ComponentRole in Pentagastrin SignalingReference
CCK-B Receptor (GPCR)Binds pentagastrin, initiating the signaling cascade. wikipedia.orguniprot.org
Gαq/11 ProteinActivated by the receptor; stimulates Phospholipase C (PLC). qiagen.comnih.gov
Gα12/13 ProteinActivated by the receptor; stimulates Rho-dependent pathways. qiagen.comnih.gov
Phospholipase C (PLC)Catalyzes the hydrolysis of PIP2 into IP3 and DAG. patsnap.comqiagen.com
Inositol Trisphosphate (IP3)Second messenger that triggers calcium release from intracellular stores. patsnap.comyoutube.com
Diacylglycerol (DAG)Second messenger that activates Protein Kinase C (PKC). patsnap.comqiagen.com

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Cascades

One of the major signaling pathways activated by pentagastrin is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular Signal-Regulated Kinase (ERK) pathway. nih.govnih.gov This pathway is a critical mediator of the mitogenic (growth-promoting) effects of gastrin and pentagastrin. qiagen.comnih.gov

The activation of the ERK cascade typically follows the sequence Ras→Raf→MEK1/2→ERK1/2. nih.govnih.gov Studies have demonstrated that pentagastrin stimulates the proliferation of human large intestinal cancer HT-29 cells by upregulating the phosphorylation levels of ERK1/2 and K-ras. nih.govnih.gov This effect is inhibited by the gastrin receptor antagonist proglumide, confirming the receptor-mediated nature of this pathway. nih.govnih.gov The activation of ERK1/2 leads to its translocation to the nucleus, where it can phosphorylate and activate various transcription factors, thereby altering gene expression to promote cell proliferation and inhibit apoptosis. qiagen.comnih.gov

Table 1: Effect of Pentagastrin on ERK1/2 Phosphorylation in HT-29 Cells
Treatment GroupPhosphorylated ERK1/2 Level (%)Reference
Control0.32 ± 0.02 nih.gov
Pentagastrin0.43 ± 0.04 nih.gov
Pentagastrin + Proglumide0.36 ± 0.01 nih.gov

Protein Kinase C (PKC)-Dependent and Independent Mechanisms

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in the signal transduction of pentagastrin. qiagen.comnih.gov Activated by DAG produced from PLC-mediated PIP2 hydrolysis, PKC participates in a variety of cellular processes. patsnap.comqiagen.com

PKC-Dependent Mechanisms: The activation of PKC is a key step in the gastrin-induced signaling that leads to MAPK activation. qiagen.comnih.gov In many cell types, the pathway to ERK activation involves PKC-mediated stimulation of downstream kinases. qiagen.com This pathway is crucial for mediating cellular responses like proliferation. nih.gov For example, research on trophoblast cells indicates that signaling pathways sensitive to PKC are involved in controlling DNA synthesis and proliferation. nih.gov

PKC-Independent Mechanisms: While PKC is a major player, evidence also points to PKC-independent pathways in GPCR signaling. nih.govciteab.com In some contexts, gastrin and CCK can induce the activation of MAPK and other signaling cascades, such as the PI3K/AKT/mTOR pathway, without the involvement of PKC. nih.gov Furthermore, studies on other GPCRs have shown that sustained activation of certain kinases like protein kinase D (PKD) can occur through an early PKC-dependent phase followed by a later PKC-independent phase involving autophosphorylation. citeab.com This dual mechanism allows for a more complex and temporally regulated cellular response.

Involvement of Small GTP-Binding Proteins (e.g., Rho A)

Beyond the Gq pathway, the activation of Gα12/13 proteins by the CCK-B receptor links pentagastrin signaling to the family of Rho small GTP-binding proteins. qiagen.comnih.gov Rho proteins, such as RhoA, function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. nih.govyoutube.com

The gastrin-activated Gα12/13 pathway stimulates Rho-dependent signaling, which is critical for regulating the actin cytoskeleton, leading to stress fiber formation and the assembly of focal adhesions. qiagen.com The Gα12 and RhoA signaling axis has been identified as a novel pathway that connects GPCRs to the transcriptional activation of the serum response element (SRE) and can contribute to cellular transformation. nih.gov Rho, in its active state, binds to and activates various downstream effectors, including protein kinases like p160ROCK, which then mediate the diverse cellular responses. nih.gov

Table 2: RhoA Signaling Pathway
StepDescriptionReference
1. Receptor ActivationPentagastrin binds to the CCK-B receptor. patsnap.com
2. G-Protein CouplingThe receptor activates Gα12/13 proteins. qiagen.comnih.gov
3. RhoA ActivationGα12/13 stimulates the exchange of GDP for GTP on RhoA, activating it. nih.gov
4. Downstream EffectsActive RhoA stimulates effectors (e.g., ROCK), leading to cytoskeletal changes and gene transcription. qiagen.comnih.gov

Calcium Mobilization and Related Signaling

A hallmark of pentagastrin signaling through the CCK-B receptor is the mobilization of intracellular calcium ([Ca²⁺]i). wikipedia.orgpatsnap.com This response is a direct consequence of the Gαq/PLC pathway activation.

As previously described, the binding of pentagastrin to the CCK-B receptor stimulates PLC, which generates IP3. patsnap.com IP3 acts as a second messenger, diffusing through the cytosol to bind to IP3 receptors, which are ligand-gated Ca²⁺ channels located on the membrane of the endoplasmic reticulum (ER). patsnap.comyoutube.com This binding event opens the channels, causing a rapid release of Ca²⁺ from the ER stores into the cytoplasm, leading to a transient but significant increase in cytosolic Ca²⁺ concentration. wikipedia.orgpatsnap.com This rise in intracellular calcium is a versatile signal that can activate a multitude of downstream effector proteins, including calcium-calmodulin-dependent protein kinases (CaMKs) and certain isoforms of PKC, thereby influencing a wide array of cellular functions.

Nitric Oxide/cGMP Signaling Pathway Integration

The nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway is another critical intracellular signaling system. nih.govplos.org While not a primary direct target of the CCK-B receptor, its activity can be integrated with and modulated by pentagastrin-induced signaling cascades.

The key enzyme in this pathway is nitric oxide synthase (NOS), which produces the gaseous signaling molecule NO. researchgate.net Certain isoforms of NOS are calcium-calmodulin dependent. Therefore, the calcium mobilization induced by pentagastrin via the PLC/IP3 pathway has the potential to activate NOS. youtube.com Once produced, NO, being a small and diffusible molecule, can readily cross cell membranes and activate its primary receptor, soluble guanylate cyclase (sGC). researchgate.netyoutube.com Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. nih.gov This second messenger, cGMP, in turn activates cGMP-dependent protein kinase (PKG), which phosphorylates various target proteins, leading to diverse physiological responses, including smooth muscle relaxation. nih.govyoutube.com This integration provides a mechanism by which pentagastrin can indirectly influence cellular processes regulated by the NO/cGMP pathway.

Tyrosine Kinase Receptor Transactivation (e.g., EGFR)

The biological effects of this compound extend beyond the direct activation of the cholecystokinin (B1591339) 2 receptor (CCK2R). A significant aspect of its signaling repertoire involves the transactivation of receptor tyrosine kinases, most notably the epidermal growth factor receptor (EGFR). This process, where the activation of a G-protein coupled receptor (GPCR) like CCK2R leads to the subsequent activation of an unrelated receptor tyrosine kinase, represents a crucial mechanism for signal amplification and diversification, ultimately influencing cellular processes such as proliferation, migration, and differentiation.

The transactivation of EGFR by pentagastrin is an indirect process initiated by the binding of pentagastrin to the CCK2R. This interaction triggers a conformational change in the CCK2R, leading to the activation of associated heterotrimeric G-proteins, particularly those of the Gq and Gα12/13 families. nih.gov The activation of Gq proteins stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

DAG, in conjunction with intracellular calcium mobilized by IP3, activates protein kinase C (PKC). The activation of PKC is a pivotal step in the EGFR transactivation pathway. Research has shown that PKC can phosphorylate and activate the non-receptor tyrosine kinase, c-Src. nih.gov

The activation of c-Src is a critical link to the extracellular aspect of EGFR transactivation. Activated c-Src is implicated in the activation of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. nih.gov Specifically, certain MMPs are responsible for the cleavage of membrane-anchored pro-forms of EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF). nih.gov This cleavage, often referred to as "ectodomain shedding," releases the mature EGFR ligand into the extracellular space.

The liberated EGFR ligand is then free to bind to the extracellular domain of a nearby EGFR. This ligand binding induces EGFR dimerization and the activation of its intrinsic tyrosine kinase domain. The activated EGFR then autophosphorylates specific tyrosine residues in its C-terminal tail, creating docking sites for various signaling and adaptor proteins. This leads to the initiation of downstream signaling cascades, including the Ras-Raf-MEK-ERK/MAPK pathway, which is heavily involved in regulating cell proliferation. nih.govnih.gov

Studies in rat gastric mucosal cells have substantiated the involvement of EGFR in mediating cellular proliferation. nih.govnih.gov The inhibition of EGFR with agents like AG1478 has been shown to reduce cell proliferation indices in the rat gastric mucosa, underscoring the physiological relevance of this transactivation pathway. nih.gov Furthermore, investigations in various cell lines, including those of rat origin, have demonstrated that gastrin-induced cell proliferation can be attenuated by EGFR inhibitors, confirming that a significant portion of the mitogenic signals originating from CCK2R activation are channeled through the EGFR. nih.govnih.gov

The transactivation of EGFR by pentagastrin is a multi-step, integrated process that effectively couples a GPCR to a receptor tyrosine kinase pathway. This signaling crosstalk allows for a more complex and nuanced cellular response to hormonal stimulation than would be achieved by either receptor in isolation.

ComponentRole in EGFR TransactivationSupporting Evidence
Pentagastrin Initiates the signaling cascade by binding to and activating the CCK2R.Synthetic analogue of gastrin, known to bind CCK2R. nih.govresearchgate.net
CCK2R G-protein coupled receptor that, upon activation, stimulates downstream effectors.Couples to Gq and Gα12/13 proteins to initiate intracellular signaling. nih.gov
Gq/Gα12/13 Heterotrimeric G-proteins activated by CCK2R.Activate Phospholipase C (PLC). nih.gov
Phospholipase C (PLC) Enzyme that generates second messengers IP3 and DAG.Activated by Gq proteins.
Protein Kinase C (PKC) Serine/threonine kinase activated by DAG and Ca2+.Implicated in the activation of c-Src. nih.gov
c-Src Non-receptor tyrosine kinase.Plays a crucial role in activating Matrix Metalloproteinases (MMPs). nih.gov
Matrix Metalloproteinases (MMPs) Proteases that cleave extracellular matrix proteins.Responsible for the "shedding" of membrane-bound EGFR ligand precursors. nih.govnih.gov
HB-EGF (Heparin-binding EGF-like growth factor) An EGFR ligand.Released in its active form upon cleavage by MMPs. nih.gov
EGFR (Epidermal Growth Factor Receptor) Receptor tyrosine kinase.Is transactivated upon binding of the shed ligand, leading to downstream signaling. nih.govnih.gov

Iv. Physiological and Trophic Effects in Rodent Models

Regulation of Gastrointestinal Secretory Functions

Pentagastrin's primary physiological effect is the robust stimulation of gastric acid, a cornerstone of digestive processes. Its influence, however, extends to a complex interplay with various other secreted molecules that fine-tune the gastric environment.

Pentagastrin (B549294) consistently induces a dose-dependent increase in gastric acid secretion in rats by binding to cholecystokinin (B1591339) B (CCK-B) receptors on parietal cells. documentsdelivered.compatsnap.com This action triggers an intracellular signaling cascade, leading to the secretion of hydrochloric acid into the stomach lumen. patsnap.com The magnitude of this response can be influenced by the experimental model used.

Studies comparing different rat stomach models have quantified these differences. For instance, conscious rats with gastric fistulas exhibit a higher maximal acid output (MAO) compared to anesthetized rats or isolated perfused stomach preparations. nih.gov However, the sensitivity to pentagastrin, indicated by a lower threshold dose, is significantly increased in isolated stomach models, particularly when co-administered with a phosphodiesterase inhibitor like isobutyl methylxanthine, which enhances the secretory response. nih.gov In streptozotocin-induced diabetic rats, the acid output stimulated by pentagastrin is excessively high, a condition that can be normalized with insulin (B600854) treatment. nih.gov

Table 1: Pentagastrin-Stimulated Maximal Acid Output (MAO) in Different Rat Models This table is interactive. Click on headers to sort.

Rat Model Maximal Acid Output (MAO) (μeq/10 min) Notes Reference
Conscious (Gastric Fistula) 48 ± 6.3 Highest secretory capacity. nih.gov
Anesthetized (Lumen Perfused) 11.6 ± 1.2 Reduced capacity compared to conscious rats. nih.gov
Isolated Perfused Stomach 2.2 ± 0.4 Lowest basal capacity. nih.gov
Isolated Perfused Stomach + IMX* 8.0 ± 1.0 Increased capacity and highest sensitivity. nih.gov

*IMX: Isobutyl methylxanthine

In contrast to its powerful effect on acid secretion, pentagastrin appears to have a minimal role in directly stimulating pepsin secretion in rats. Studies using totally isolated vascularly perfused rat stomachs have shown that while pentagastrin dose-dependently increases acid output, gastric pepsin secretion remains virtually unaffected. nih.gov Similarly, investigations in conscious gastric fistula rats found that pentagastrin did not stimulate pepsin output, distinguishing its effects from other secretagogues like methacholine (B1211447) or cholecystokinin, which are potent stimulators of pepsin secretion. nih.gov

The secretory response to pentagastrin is not isolated but is modulated by a network of other regulatory peptides and signaling molecules.

Somatostatin (B550006): This peptide acts as a powerful inhibitor of gastric acid secretion. Systemically administered somatostatin significantly inhibits pentagastrin-stimulated acid secretion in rats, demonstrating competitive inhibition kinetics. nih.govnih.gov This indicates that somatostatin is a key physiological brake on the stimulatory pathway activated by gastrin.

Secretin: Released from the duodenum in response to acidification, secretin also functions as an inhibitor. In conscious rats, secretin significantly suppresses pentagastrin-stimulated acid secretion. This inhibitory action is mediated by a vagal afferent pathway, as the effect is abolished by vagotomy.

Galanin: This neuropeptide, found in the intrinsic nervous system of the rat stomach, acts as an inhibitor of gastrin release. While direct studies on its interaction with exogenous pentagastrin are limited, its ability to inhibit basal and neuromedin-C-stimulated gastrin secretion suggests it functions as an inhibitory neurotransmitter that can downregulate the gastrin system.

Gastrin-Releasing Peptide (GRP): GRP exhibits a paradoxical effect in anesthetized rats. While it stimulates the release of endogenous gastrin, it dose-dependently inhibits gastric acid secretion that has been stimulated by pentagastrin or histamine (B1213489). nih.gov This suggests that GRP's inhibitory action on stimulated acid secretion is not direct but is likely mediated by other peptide hormones released by GRP. nih.gov

Histamine: The effect of pentagastrin on acid secretion in rats is partially dependent on histamine. nih.gov Evidence suggests that pentagastrin may act both directly on the parietal cell and indirectly by stimulating the release of histamine from enterochromaffin-like (ECL) cells. nih.gov The two effects appear to be additive rather than synergistic. nih.gov

Dietary components, particularly fat, can significantly modulate the gastric acid response to pentagastrin. In rats with chronic gastric fistulas, the introduction of a fat emulsion into the duodenum markedly inhibits the maximal acid response to pentagastrin by as much as 85%. documentsdelivered.comnih.gov This inhibitory mechanism is localized to the duodenum, as perfusion of the proximal jejunum with the same fat emulsion does not alter the acid response. documentsdelivered.comnih.gov This demonstrates a powerful duodenal brake on gastric acid secretion, triggered by the presence of dietary fat. Studies on high-fat diets in mice have also shown complex long-term effects on the regulation of gastrin and gastric acidity, suggesting that chronic dietary habits can alter the baseline physiological state upon which pentagastrin acts. nih.gov

The hormonal status of the animal can influence the secretory response to pentagastrin.

Sex Hormones: Female sex hormones have been shown to modulate gastric acid levels. Studies in male rats indicate that estradiol (B170435) and progesterone (B1679170) can reduce gastric acid concentration. nih.gov Other research has also pointed to a link between the administration of estradiol or progesterone and changes in gastric acid secretion in ovariectomized rats. nih.gov These findings suggest that the prevailing sex hormone environment can alter the responsiveness of the gastric secretory machinery.

Insulin: There is a complex relationship between insulin and pentagastrin-stimulated acid secretion, particularly in the context of diabetes. In streptozotocin-induced diabetic rats, the gastric acid secretory response to pentagastrin is significantly exaggerated. nih.gov The administration of insulin can normalize this excessive acid output. nih.gov In non-diabetic rats, insulin has been shown to attenuate pentagastrin-stimulated acid secretion, suggesting a direct modulatory role. nih.gov However, another study found that while the secretory response to insulin was impaired in diabetic rats, the response to pentagastrin remained normal, indicating that the pentagastrin-stimulated pathway itself may be intact but its regulation by other factors is altered in a diabetic state. bohrium.com

Influence on Cellular Proliferation and Differentiation

Beyond its secretory functions, pentagastrin exerts significant trophic (growth-promoting) effects on the gastrointestinal mucosa, a key function of the natural hormone gastrin. patsnap.com In fasted rats, a state where mucosal cell proliferation is typically suppressed, a single injection of pentagastrin stimulates epithelial cell proliferation in the crypts of the duodenum and colon. nih.gov This restorative effect brings the proliferative activity in fasted animals to levels comparable with those of fed rats. nih.gov

Notably, this proliferative response is most pronounced in the differentiating-proliferative cells located in the mid-portion of the crypts, more so than in the immature proliferative cells at the crypt base. nih.gov This suggests that gastrin's trophic influence is targeted toward specific cell populations within the mucosal crypts. These trophic effects are crucial for maintaining the integrity and adaptive capacity of the stomach lining. patsnap.com

Gastric Mucosal Cell Lineage Regulation

Pentagastrin plays a crucial role in maintaining the complex cellular landscape of the gastric mucosa. It exerts trophic effects, promoting the growth and proliferation of gastric epithelial cells, which is vital for the maintenance and repair of the stomach lining. patsnap.com This action is mediated through its binding to cholecystokinin B (CCK-B) receptors, also known as gastrin receptors, located on the surface of various gastric mucosal cells, including parietal cells. patsnap.com This interaction initiates a signaling cascade that not only stimulates gastric acid secretion but also supports the health of the gastric mucosa. patsnap.com Studies in rats have shown that pylorus ligation, which leads to hypergastrinemia, results in ultrastructural changes in the gastrin cells of the pyloric gland area and the histamine-storing enterochromaffin-like (ECL) and A-like cells of the oxyntic gland area. nih.gov These changes include an enlargement of the ECL and A-like cells and a reduction in their cytoplasmic granules, suggesting a role for gastrin in regulating the function and morphology of these endocrine cell lineages. nih.gov

Proliferative Responses in Oxyntic and Pyloric Gland Areas

Pentagastrin has been shown to stimulate proliferative activity in both the oxyntic and pyloric gland areas of the rat stomach. In fed rats, even low doses of pentagastrin can significantly increase the incorporation of [3H]thymidine in the oxyntic gland area, indicating an increase in DNA synthesis and cell proliferation. nih.gov Fasting in rats leads to a decrease in the weight and protein content of both the oxyntic and pyloric gland areas, a change that can be partially reversed by pentagastrin administration. nih.gov Pylorus ligation in rats, which increases endogenous gastrin levels, has been observed to cause enlargement of the enterochromaffin-like (ECL) and A-like cells in the oxyntic gland area. nih.gov

Trophic Effects on Duodenal Mucosa and Pancreas

The trophic influence of gastrin analogues extends beyond the stomach to the duodenum and pancreas. In rats, the administration of tetragastrin, a related peptide, led to hypertrophy of the intestinal glandular cells of the duodenum and pancreatic acinar cells. nih.gov This indicates that gastrin peptides can directly stimulate the growth of these tissues. nih.gov Chronic administration of pentagastrin in rats has been shown to cause both hyperplasia and hypertrophy of the pancreas. nih.gov This is evidenced by significant increases in pancreatic weight, as well as its DNA, RNA, and protein content. nih.gov Specifically, the highest doses in one study resulted in a 47% increase in DNA content, a 98% increase in RNA content, and an 85% increase in protein content in the pancreas. nih.gov

Effects on Protein and Nucleic Acid Synthesis

Pentagastrin administration stimulates a cascade of events at the molecular level, leading to increased protein and nucleic acid synthesis in the gastrointestinal tract. In the rat gastric mucosa, a single dose of pentagastrin leads to an early increase in poly(A) messenger RNA (mRNA) within 1-2 hours. capes.gov.brnih.gov This is followed by a significant rise in protein synthesis at 6 hours, which is dependent on RNA synthesis. capes.gov.br This increase in protein synthesis is accompanied by a substantial increase in ribosomal RNA (rRNA) and transfer RNA (tRNA), with the largest increase seen in the rRNA fraction. capes.gov.brnih.gov

Chronic administration of pentagastrin in rats has been shown to enhance the capacity of gastric mucosal ribosomes to synthesize protein. nih.gov Furthermore, studies comparing the effects of endogenous hypergastrinemia and exogenous pentagastrin on rat colon mucosa found that both markedly increased the tissue content and synthesis of DNA, RNA, and protein. nih.gov In the pancreas, chronic pentagastrin administration leads to significant increases in DNA, RNA, and protein content, alongside an augmentation of ribosomal protein synthesis. nih.gov

ParameterTissueEffect of PentagastrinReference
mRNARat Gastric MucosaIncrease within 1-2 hours capes.gov.brnih.gov
Protein SynthesisRat Gastric MucosaLarge increase by 6 hours capes.gov.brnih.gov
rRNA and tRNARat Gastric MucosaLarge increase, peaking at 12 hours capes.gov.brnih.gov
DNA, RNA, Protein ContentRat Colon MucosaMarkedly increased nih.gov
Pancreatic WeightRat PancreasSignificantly higher (33-73%) nih.gov
Pancreatic DNA ContentRat PancreasIncreased by 47% nih.gov
Pancreatic RNA ContentRat PancreasIncreased by 98% nih.gov
Pancreatic Protein ContentRat PancreasIncreased by 85% nih.gov
Ribosomal Protein SynthesisRat PancreasAugmented by up to 72% nih.gov

Role in Mucosal Homeostasis and Adaptive Responses (e.g., Fasting, Uremia)

Pentagastrin plays a significant role in maintaining mucosal homeostasis and facilitating adaptive responses to physiological challenges such as fasting. A 48-hour fast in rats leads to dramatic negative effects on the gastrointestinal organs, including decreased weight and protein content of the oxyntic and pyloric gland areas, pancreas, small intestine, and colon. nih.gov Fasting also reduces DNA content and [3H]thymidine incorporation in these tissues. nih.gov The administration of pentagastrin can reverse some of these changes, highlighting its importance in maintaining the structural integrity of the gut during periods of nutrient deprivation. nih.gov For instance, pentagastrin significantly increased [3H]thymidine incorporation in the small intestine of fasted rats. nih.gov

Furthermore, the trophic effects of pentagastrin are crucial for normal developmental processes. In weaned rats (28-day-old), pentagastrin administration significantly increases mucosal DNA synthesis and thymidine (B127349) kinase activity. nih.gov However, it does not have the same effect in 10-day-old suckling rats, suggesting that the responsiveness of the gastric mucosa to pentagastrin is developmentally regulated. nih.gov

V. Regulation of Synthesis, Secretion, and Catabolism

Metabolic Pathways and Inactivation

Once released into the circulation, gastrin and its analogues like pentagastrin (B549294) have a short lifespan and are rapidly cleared by specific organs.

Pentagastrin is characterized by a rapid removal from the bloodstream. Experimental studies in anesthetized cats determined the half-life of pentagastrin in circulating arterial plasma to be approximately 1.50 minutes. nih.gov Other pharmacokinetic data state a half-life of 10 minutes or less. wikipedia.orgdrugbank.com This rapid clearance necessitates continuous secretion to maintain elevated plasma levels required for sustained physiological effects.

Reported Half-Life of Gastrin Analogues
CompoundReported Half-LifeExperimental ModelSource
Pentagastrin1.50 min (S.E. ± 0.08)Anaesthetized Cat nih.gov
Pentagastrin10 minutes or lessGeneral Pharmacokinetic Data wikipedia.orgdrugbank.com
Synthetic Human Gastrin I2.65 min (S.E. ± 0.09)Anaesthetized Cat nih.gov

The inactivation and elimination of gastrin and pentagastrin occur in several key organs.

Liver: The liver plays a role in the metabolism of pentagastrin. drugbank.com Studies in dogs have shown that pentagastrin is excreted by the liver into the bile, largely in an inactivated form. nih.gov

Kidney: The kidneys are crucial for the elimination of gastrin. nih.gov In rats and mice, nephrectomy leads to elevated serum gastrin concentrations, indicating the kidney's importance in its clearance. nih.gov Studies suggest that gastrin is at least partially eliminated through glomerular filtration. nih.gov The kidney efficiently eliminates smaller gastrin fragments, such as gastrin-6. regionh.dk

Small Intestine: The small intestine also contributes to the metabolic clearance of gastrin peptides. Research in pigs has shown that the gut efficiently eliminates gastrin hexapeptides. regionh.dk

Enzymatic Degradation Mechanisms (e.g., Amidase Activity)

The breakdown of pentagastrin, a synthetic analog of the C-terminal tetrapeptide of gastrin, is a rapid process primarily occurring in the liver. nih.govnih.gov Studies in rats have demonstrated that the liver is the main site of inactivation, with tissue homogenates effectively degrading the peptide. nih.gov This inactivation is crucial for terminating the physiological actions of pentagastrin.

A key enzymatic process involved in the degradation of gastrin and its analogs is the action of amidohydrolases. nih.gov Research on the enzymatic degradation of the C-terminal tetrapeptide amide of gastrin by various mammalian tissue extracts, including those from rats, has highlighted the role of these enzymes. nih.gov Amidohydrolases, also known as amidases, cleave the C-terminal amide bond, a critical feature for the biological activity of gastrin-related peptides. The hydrolysis of this amide group results in a molecule with significantly reduced or abolished secretagogue activity.

While the specific amidases responsible for pentagastrin degradation in rats have not been fully characterized, the evidence points towards a family of enzymes capable of hydrolyzing peptide amide bonds. This enzymatic action represents a primary mechanism for the physiological inactivation of pentagastrin.

Catabolic Fragments and Their Fate

The enzymatic degradation of pentagastrin results in the formation of smaller, inactive peptide fragments. The identity and fate of these fragments have been investigated to understand the complete metabolic pathway of the parent compound.

A study on the catabolism of a labeled N-t-butoxycarbonyl (BOC)-protected pentapeptide, a derivative of pentagastrin, in rats provided significant insights into its breakdown products. nih.gov A major metabolite identified in the blood and urine was the BOC-14C-glycine fragment. nih.gov This finding suggests that a primary cleavage event occurs at the N-terminal end of the pentapeptide chain.

The distribution of radioactivity following the administration of the labeled pentapeptide revealed that the liver is the initial primary site of uptake, followed by the kidney, pancreas, jejunum, and lung. nih.gov Over time, the radioactivity becomes concentrated in the kidneys, indicating their role in the excretion of the catabolic fragments. nih.gov The identified BOC-14C-glycine fragment is ultimately excreted in the urine. nih.gov

Vi. Experimental Approaches and Methodologies in Rat Models

In Vivo Research Models

In vivo models are crucial for understanding the systemic and integrated effects of gastrin and pentagastrin (B549294) in a living organism. Rat models are widely used due to their anatomical and physiological similarities to humans in terms of gastric function slideshare.net.

Chronic Gastric Fistula Models for Secretory Studies

Chronic gastric fistula (CGF) models in rats are a cornerstone for the direct and repeated sampling of gastric secretions in conscious animals, allowing for longitudinal studies of gastric function. This technique involves the surgical implantation of a cannula into the stomach, which can be externalized to allow for the collection of gastric juice over extended periods researchgate.net.

In these models, researchers can collect baseline gastric secretions and then study the effects of stimulants like pentagastrin or physiological events such as feeding. For instance, studies in rats with chronic fistulas have been used to establish baseline data on the volume and acidity of gastric juice, showing that while the hourly volume of secretion may decrease over a 23-hour collection period, the concentration of free and total acid tends to increase researchgate.net. Furthermore, conscious rats equipped with a pyloric gastric drainage tube, a variation of the fistula model, have been used to demonstrate the role of circulating gastrin in meal-stimulated acid secretion. By infusing gastrin antiserum through venous catheters, researchers could quantify the contribution of endogenous gastrin to the acid response elicited by peptone solutions instilled in the stomach nih.gov. Similarly, rats acutely implanted with gastric fistulas have been used to study the interplay between hormones, such as the effect of somatostatin (B550006) immunoneutralization on gastrin release and acid secretion stimulated by pentagastrin nih.gov.

Pylorus Ligation Models for Gastric Content Analysis

The pylorus ligation model, often referred to as the Shay rat model, is a widely used acute procedure for studying gastric secretion and experimental ulceration slideshare.netyoutube.com. The method involves the surgical ligation of the pyloric sphincter, which leads to the accumulation of gastric acid and pepsin in the stomach over a period of several hours youtube.comnih.gov. This model is particularly useful for screening compounds that may inhibit acid secretion or protect the gastric mucosa.

Following the ligation period, the animal is sacrificed, and the stomach contents are collected to analyze volume, pH, and total acidity slideshare.net. Studies using this model have shown that pylorus ligation itself stimulates gastric acid output. However, this response is thought to be primarily mediated by neuronal reflexes, as it is not accompanied by a rise in serum gastrin concentration nih.govnih.gov. Despite this, the model is valuable for assessing the direct effects of exogenous secretagogues. For example, pentagastrin has been shown to effectively stimulate gastric acid output in pylorus-ligated rats, both in vagally intact and acutely vagotomized animals nih.gov. This demonstrates the model's utility in isolating the direct stimulatory effect of pentagastrin on the gastric mucosa, independent of the neural and hormonal pathways activated by food intake.

Immunoneutralization Techniques for Endogenous Gastrin Studies

Immunoneutralization is a powerful technique used to investigate the physiological role of an endogenous hormone by administering specific antibodies that bind to and inactivate it. In rats, this approach has been pivotal in clarifying the contribution of circulating gastrin to gastric acid secretion.

In one key study, conscious rats were infused with a specific gastrin antiserum. This immunoneutralization of endogenous gastrin was found to significantly reduce peptone-stimulated gastric acid secretion by approximately 37%. Interestingly, the inhibition was most prominent in the later phase of the secretory response (20-30 minutes post-stimulation), suggesting that circulating gastrin is crucial for sustaining, rather than initiating, the acid response to a meal nih.gov.

Further evidence for the utility of this technique comes from studies involving the immunoneutralization of other regulatory hormones. For example, administering a monoclonal antibody against somatostatin to urethane-anesthetized rats led to a significant increase in both plasma gastrin levels (from 27 pg/mL to 75 pg/mL) and gastric acid secretion. This stimulatory effect could be inhibited by 82% when a gastrin monoclonal antibody was co-administered, elegantly demonstrating the inhibitory influence of somatostatin on gastrin release and the subsequent acid secretion nih.gov.

Models of Chronic Renal Failure and Hypergastrinemia

The kidney plays a significant role in the clearance of gastrin from circulation. Consequently, reduced renal function leads to elevated serum gastrin levels, a condition known as hypergastrinemia. Rat models of chronic renal failure (CRF) are used to study the long-term consequences of this condition. The most common method for inducing CRF in rats is surgical 5/6 nephrectomy, which involves the removal of one kidney and the resection of two-thirds of the other nih.govnih.gov.

Studies have confirmed that nephrectomy in rats leads to a significant increase in serum gastrin concentration nih.gov. These models are invaluable for investigating the trophic effects of sustained hypergastrinemia on the gastric mucosa, particularly on the enterochromaffin-like (ECL) cells. Prolonged exposure to high levels of gastrin has been shown to cause the formation of ECL cell carcinoid tumors in rats, highlighting the hormone's potent growth-promoting effects wikipedia.org. The nephrectomized rat model thus provides a crucial platform for understanding the pathophysiology linking chronic kidney disease, hypergastrinemia, and the potential for gastric mucosal pathologies.

Dietary and Nutritional Intervention Studies

The secretion of gastrin is heavily influenced by the composition of food. Dietary and nutritional intervention studies in rats are employed to understand how specific macronutrients and food components regulate gastrin release from antral G-cells.

Research has shown that the type of dietary fat can have profound effects on gastrin levels. In studies comparing different fat sources, diets rich in menhaden oil (a source of omega-3 fatty acids) or hydrogenated coconut oil led to significant reductions in both plasma and antral gastrin concentrations in both weaner and adult rats. In contrast, a diet with safflower oil did not produce significant changes compared to controls cambridge.orgnih.govnih.gov.

Furthermore, feeding rats chemically defined or "elemental" diets, which contain nutrients in their simplest forms, results in a marked decrease in gastrin levels. When rats were switched from standard chow to these synthetic diets, their serum and antral gastrin concentrations were 60% and 40% lower, respectively nih.gov. The secretory response to a meal was also significantly blunted. This effect was not due to the low bulk or buffering capacity of the diets, suggesting that standard chow contains an undefined food component that is necessary for the normal postprandial release of gastrin, or that synthetic diets contain an inhibitory factor nih.gov.

Table 1: Effect of Different Dietary Fats on Gastrin Levels in Adult Rats
Dietary Fat SourceEffect on Antral GastrinEffect on Plasma GastrinReference
Menhaden Oil (MO)Significant ReductionSignificant Reduction cambridge.orgnih.govnih.gov
Coconut Oil (CO)Significant ReductionSignificant Reduction cambridge.orgnih.govnih.gov
Safflower Oil (SO)No Significant DifferenceNo Significant Difference cambridge.orgnih.govnih.gov

In Vitro Cellular and Molecular Systems

In vitro systems, using isolated tissues, cells, or molecular components from rats, allow for the detailed examination of the mechanisms of action of gastrin and pentagastrin at the cellular and molecular level, free from systemic influences.

Studies on isolated tissues from the rat colon have provided insights into the trophic effects of these peptides. The chronic administration of pentagastrin to rats was shown to markedly increase the synthesis of DNA, RNA, and protein in the colon mucosa, although the effect was less potent than that observed with endogenous hypergastrinemia from antral exclusion nih.gov. The mechanism of action of gastrin and pentagastrin on smooth muscle has been investigated using isolated muscle strips. While much of this work has been done on human tissue, comparative studies reference work on the rat colon, suggesting a direct effect on muscle cell receptors .

Isolated Gastrin Cell and Organ Culture Systems

In the study of rat gastrin C-terminal pentagastrin, the use of isolated gastrin cells (G-cells) and organ culture systems provides a controlled in vitro environment to investigate the mechanisms of gastrin secretion and its effects. nih.govnih.govnih.gov

A significant advancement in this area has been the development of techniques to obtain viable and enriched populations of G-cells from the rat pyloric antrum. nih.gov This method involves sequential digestion of the antral mucosa with pronase, followed by mechanical agitation to remove epithelial cells. nih.gov This process results in a 3-4 fold enrichment of G-cells. nih.gov Further purification is achieved through velocity sedimentation, leading to a preparation with a 50-100 fold increase in G-cells compared to their normal distribution in the gastric mucosa. nih.gov The viability and functionality of these isolated G-cells make them a valuable tool for in vitro studies. nih.gov

Tissue culture methods have also been successfully applied to study gastrin-producing cells from the rat pyloric antrum. nih.gov Cultures can be maintained for up to seven days, allowing for the monitoring of basal gastrin secretion and the investigation of stimulated gastrin release using substances like dibutyryl cyclic-AMP and theophylline. nih.gov

Organ culture of rodent antral mucosa has been instrumental in studying the regulation of gastrin release. nih.gov These cultures maintain their morphological integrity for at least 24 hours, during which time gastrin concentration in the medium steadily increases. nih.gov Studies using peptone and bovine serum albumin digest have suggested the presence of an antral inhibitor of gastrin release, as the removal of these substances leads to a significant increase in gastrin secretion. nih.gov

Table 1: Key Findings from Isolated Gastrin Cell and Organ Culture Studies
Model System Key Findings References
Isolated Rat Antral G-CellsSuccessful enrichment of G-cells up to 100-fold. Useful for in vitro studies of gastrin secretion. nih.gov
Tissue Culture of Rat Pyloric AntrumMaintained for up to 7 days, allowing for studies on basal and stimulated gastrin release. nih.gov
Organ Culture of Rat Antral MucosaSuggests the presence of an antral inhibitor of gastrin release. nih.gov

Exocrine Pancreatic Tumor Cell Lines (e.g., AR42J) for Receptor Signaling Studies

The rat pancreatic acinar tumor cell line, AR42J, serves as a valuable in vitro model for investigating gastrin-mediated cell growth and proliferation. bmj.comcytion.com These cells, derived from azaserine-induced tumors in Wistar rats, exhibit acinar-like characteristics and express cholecystokinin-2 receptors (CCK2R), which also bind gastrin. bmj.comcytion.comcellosaurus.org

Studies using AR42J cells have demonstrated that gastrin stimulates cell proliferation through the MEK/ERK2/Elk-1 signaling pathway, leading to the upregulation of the c-fos gene. nih.gov This process is dependent on protein kinase C (PKC) and the small GTP-binding protein RhoA. nih.gov While gastrin can induce a modest increase in DNA synthesis in AR42J cells (approximately 1.5-fold), the specific mechanisms governing these trophic effects appear to be cell-specific. nih.gov

Interestingly, the proliferative response of AR42J cells to CCK-B/gastrin receptor ligands can be cell cycle-dependent. nih.gov For instance, the ligand CI-988 acts as an antagonist to gastrin-stimulated proliferation in unsynchronized cultures but stimulates proliferation in synchronized cultures. nih.gov This suggests that post-receptor signaling events that vary with the cell cycle govern the ultimate cellular response. nih.gov

Table 2: Gastrin-Induced Signaling and Proliferation in AR42J Cells
Stimulus Signaling Pathway Effect on Proliferation References
GastrinMEK/ERK2/Elk-1, PKC, RhoA~1.5-fold increase in DNA synthesis nih.gov
CI-988 (unsynchronized)-Inhibits gastrin-stimulated proliferation nih.gov
CI-988 (synchronized)Stimulates cAMP productionStimulates proliferation nih.gov

Transfected Cell Lines Expressing CCK2R for Ligand-Receptor Interaction

To specifically study the interaction between gastrin C-terminal pentagastrin and its receptor, cholecystokinin-2 receptor (CCK2R), researchers utilize transfected cell lines that express this receptor. A commonly used cell line for this purpose is the A431 human epidermoid carcinoma cell line, which is stably transfected with the human CCK2R. mdpi.comacs.org

These transfected cell lines are instrumental in performing competitive binding assays to determine the affinity of various ligands, including pentagastrin and its analogues, for the CCK2R. mdpi.comnih.govresearchgate.net In these assays, a radiolabeled gastrin analogue, such as [125I][3-iodo-Tyr12,Leu15]gastrin-I, competes with unlabeled ligands for binding to the receptor. mdpi.comnih.gov The results of these assays provide crucial information on the binding affinity (IC50 values) of the tested compounds. For example, a high binding affinity for CCK2R was confirmed for a novel peptide analogue and pentagastrin on A431-CCK2R cells, with comparable IC50 values. mdpi.com

Furthermore, these cell lines are used for cell uptake and internalization studies to evaluate the receptor-mediated uptake of radiolabeled gastrin analogues. mdpi.comacs.orgnih.gov Such studies have demonstrated high and persistent uptake of certain analogues in A431-CCK2R cells, confirming receptor-specific cell uptake. acs.org The specificity of this interaction is often verified by using mock-transfected cells (cells without the CCK2R) as a negative control, where minimal uptake is observed. mdpi.comacs.org

Isolated Enterochromaffin-like Cells for Histamine (B1213489) Release Assays

Isolated enterochromaffin-like (ECL) cells from the rat stomach are a critical model for studying the physiological effects of gastrin, particularly its role in stimulating histamine release, which is a key step in gastric acid secretion. nih.govnih.gov These cells can be isolated to a purity of over 90% and maintained in primary culture. nih.gov

Gastrin and the nonsulfated cholecystokinin (B1591339) octapeptide (CCK-8) have been shown to induce a rapid release of histamine from isolated ECL cells within minutes of incubation. nih.gov This effect is mediated by the CCK-B (gastrin) receptor and is associated with a biphasic increase in intracellular calcium. nih.govnih.gov In addition to histamine release, gastrin also stimulates histidine decarboxylase (HDC) activity and DNA synthesis in these cells, indicating its role in both the function and proliferation of ECL cells. nih.gov

Studies on ECL cells isolated from rats with long-term hypergastrinemia (induced by omeprazole (B731) treatment) have provided insights into the adaptive responses of these cells. nih.gov Following the cessation of omeprazole treatment, the ECL cells gradually regain their responsiveness to gastrin, with histamine secretion returning to near-normal levels as plasma gastrin levels normalize. nih.gov

Table 3: Gastrin Effects on Isolated Rat ECL Cells
Parameter Effect of Gastrin Mediating Receptor References
Histamine ReleaseRapid inductionCCK-B/gastrin receptor nih.govnih.gov
Histidine Decarboxylase (HDC) ActivityStimulationCCK-B/gastrin receptor nih.gov
DNA SynthesisIncreaseCCK-B/gastrin receptor nih.gov

Analytical Techniques in Gastrin C-Terminal Pentagastrin Research

Competitive Radioimmunoassay for Gastrin Quantification

Competitive radioimmunoassay (RIA) is a highly sensitive and specific method used for the quantification of gastrin in biological samples such as serum and plasma. osti.govnih.gov The fundamental principle of RIA is the competition between a radiolabeled antigen (tracer) and an unlabeled antigen (from a standard or unknown sample) for a limited number of binding sites on a specific antibody. revvity.com

In the context of gastrin research, synthetic human gastrin I heptadecapeptide (SHG) is often used as the standard, and 125I-SHG serves as the radiolabeled tracer. osti.gov As the concentration of unlabeled gastrin in the sample increases, it displaces the radiolabeled gastrin from the antibody binding sites. revvity.com This results in a decrease in the amount of bound radioactivity, which is inversely proportional to the concentration of gastrin in the sample. osti.gov By constructing a standard curve using known concentrations of unlabeled gastrin, the concentration of gastrin in unknown samples can be accurately determined. revvity.com

RIA is a valuable tool for discriminating between different clinical situations and for studying the effects of various stimuli on gastrin release. nih.govnih.gov However, it is important to be aware of potential interferences from substances such as nonesterified fatty acids and certain anticoagulants like heparin and EDTA, which can affect the assay results. nih.gov

Histochemical and Immunohistochemical Methods (e.g., BrdU incorporation)

Histochemical and immunohistochemical techniques are indispensable for visualizing and analyzing the effects of gastrin and its analogues on tissues and cells, particularly in the context of cell proliferation and distribution of specific cell types. nih.govekb.egnih.gov

Immunohistochemistry allows for the specific detection of gastrin-releasing peptide (GRP)-containing nerve fibers in various tissues, providing a morphological basis for understanding the functional significance of GRP in autonomic mechanisms. nih.gov It is also used to identify and quantify different endocrine cell populations, such as somatostatin-, gastrin-, and serotonin-immunoreactive cells, in the stomach of normal and hypertensive rats. nih.gov

A key application of these methods in gastrin research is the assessment of cell proliferation. The incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic nucleoside that is an analogue of thymidine (B127349), is a widely used marker for DNA synthesis and, therefore, cell proliferation. nih.govnih.gov Following administration, BrdU is incorporated into the DNA of dividing cells and can be detected using specific antibodies. nih.gov For example, double immunohistochemical staining for BrdU and pepsinogen 1 (PG1) has been used to analyze the kinetics of PG1-altered pyloric gland cells in rats. nih.gov Similarly, BrdU incorporation has been used to demonstrate that gastrin increases DNA synthesis in isolated enterochromaffin-like (ECL) cells. nih.gov This is visualized as positive nuclear immunostaining in a proportion of the ECL cells. nih.gov

Molecular Dynamics Simulations for Receptor-Ligand Interactions

Understanding the interaction between pentagastrin and its receptor, the cholecystokinin 2 receptor (CCK2R), at an atomic level is crucial for elucidating its mechanism of action. Molecular dynamics (MD) simulations provide powerful computational tools to model and analyze these complex interactions.

Gaussian accelerated molecular dynamics (GaMD) simulations have been employed to investigate the binding of the gastrin C-terminal pentapeptide to the CCK2R. nih.govindigobiosciences.com These simulations reveal the critical role of the C-terminal amide cap of the pentapeptide in its binding mode. The amide cap facilitates the penetration of the peptide's C-terminus into the transmembrane domain of the CCK2R. nih.govindigobiosciences.com In contrast, a pentapeptide lacking this amide cap tends to remain at the extracellular domain. nih.govindigobiosciences.com This difference in binding mode, dictated by the amide group, induces distinct conformational changes in the CCK2R, leading to stronger correlated motions between amino acid residues within the receptor when the amidated pentagastrin is bound. nih.govindigobiosciences.com These computational studies identify key residues and specific interactions that are essential for the binding and activation of the CCK2R by the bioactive form of gastrin, offering molecular insights that are valuable for the design of receptor antagonists. nih.govindigobiosciences.com

Luciferase Reporter Assays for Gene Transcription Analysis

Luciferase reporter assays are a widely used and highly sensitive method for studying gene expression regulated by specific signaling pathways. vwr.comnih.gov This technique is particularly valuable for analyzing how pentagastrin, through its interaction with the CCK2R, can modulate the transcription of target genes in rat cells.

The principle of the assay involves cloning a promoter or regulatory element of a gene of interest upstream of a luciferase reporter gene in an expression vector. nih.gov This construct is then introduced into rat cells that express the CCK2R. When these cells are stimulated with pentagastrin, it activates the CCK2R, triggering intracellular signaling cascades that lead to the activation of transcription factors. nih.gov These transcription factors then bind to the specific regulatory element in the transfected vector, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of the substrate, luciferin, is measured and serves as a quantitative readout of the transcriptional activity of the promoter in response to pentagastrin. nih.gov

For instance, upon activation, the CCK2R can stimulate pathways leading to the activation of the cAMP response element-binding protein (CREB), a key transcription factor. nih.gov A CRE-luciferase reporter construct can, therefore, be used to quantify the activation of the cAMP pathway by pentagastrin. nih.govnih.gov Studies have established CRE-controlled luciferase reporter gene assays in various cell lines to investigate receptor activation. nih.gov This methodology allows for the determination of the potency and efficacy of ligands that act on G-protein coupled receptors, like the CCK2R. nih.gov By using destabilized forms of the luciferase enzyme, the assay's responsiveness can be enhanced, allowing for a more dynamic measurement of transcriptional events. nih.gov

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental technique for characterizing the affinity and specificity of ligands for their receptors. In the context of pentagastrin, these assays are used to study its binding to the CCK2R in rat tissues.

These experiments typically utilize a radiolabeled form of a high-affinity ligand, such as 125I-labeled gastrin, to bind to receptors in preparations of rat gastric mucosa. bpsbioscience.com The binding of the radioligand is measured in the presence and absence of increasing concentrations of an unlabeled competitor, in this case, pentagastrin. By competing for the same binding site, pentagastrin displaces the radiolabeled ligand in a concentration-dependent manner.

In studies using plasma membranes from homogenized rat oxyntic mucosa, it was found that pentagastrin markedly reduces the binding of 125I-gastrin. bpsbioscience.com This demonstrates that pentagastrin interacts with the gastrin receptor. While secretin had no effect on radioligand binding, a cholecystokinin (CCK) analogue showed a slight reduction, indicating the specificity of the binding site for gastrin-related peptides. bpsbioscience.com The data from these competition binding assays are used to calculate the inhibitory constant (Ki) or the concentration of the ligand that inhibits 50% of the specific binding (IC50), which are measures of the ligand's affinity for the receptor.

Table 1: Radioligand Binding Assay Data for Pentagastrin on Rat Gastric Mucosa

RadioligandTissue PreparationCompeting LigandObserved EffectReference
125I-gastrinHomogenized rat oxyntic mucosaPentagastrinMarkedly reduced radioligand binding bpsbioscience.com
125I-gastrinHomogenized rat oxyntic mucosaCCK-9 analogueSlightly reduced radioligand binding bpsbioscience.com
125I-gastrinHomogenized rat oxyntic mucosaSecretinBinding was unaffected bpsbioscience.com

Biochemical Assays for Protein Synthesis and DNA Content

Pentagastrin is known to have trophic, or growth-promoting, effects on the gastric mucosa. Biochemical assays are employed to quantify these effects by measuring changes in protein synthesis and DNA content in rat gastric tissue following pentagastrin administration.

To measure changes in DNA content and synthesis, which reflect cell proliferation, researchers can quantify the total DNA in the gastric mucosa and the incorporation of radiolabeled nucleotides, such as [3H]thymidine, into newly synthesized DNA. bpsbioscience.com In 28-day-old weaned rats, multiple injections of pentagastrin significantly increased mucosal DNA synthesis by 43% and the activity of thymidine kinase, a key enzyme in DNA synthesis, by 200% compared to saline-treated controls. bpsbioscience.com However, this effect was not observed in 10-day-old suckling rats, indicating a developmental dependency of the trophic response to pentagastrin. bpsbioscience.com

Table 2: Effect of Pentagastrin on Protein and DNA Synthesis in Rat Gastric Mucosa

Parameter MeasuredExperimental ModelFinding with Pentagastrin TreatmentReference
Protein Synthesis (14C-amino acid incorporation)Cell-free system with ribosomes from adult ratsConsiderably greater incorporation into protein nih.gov
DNA Synthesis ([3H]thymidine incorporation)28-day-old weaned rats43% increase in mucosal DNA synthesis bpsbioscience.com
Thymidine Kinase Activity28-day-old weaned rats200% increase in activity bpsbioscience.com
DNA Synthesis / Thymidine Kinase Activity10-day-old suckling ratsNo significant effect bpsbioscience.com

Measurement of Gastric Secretions (Acid Output, Pepsin)

A primary and well-characterized physiological role of pentagastrin is the stimulation of gastric acid secretion. Various rat models are used to measure the output of gastric acid (H+) and pepsin in response to pentagastrin administration.

Conscious rats with surgically implanted gastric fistulas allow for the collection of gastric juice and the measurement of acid and pepsin output under physiological conditions. In this model, pentagastrin administration leads to a dose-dependent increase in gastric acid secretion. Another common model is the anesthetized rat with a luminally perfused stomach, which also demonstrates a clear stimulatory effect of pentagastrin on acid output.

A more sophisticated in vitro model is the totally isolated, vascularly perfused rat stomach. This preparation allows for the direct study of the effects of substances on the gastric mucosa without systemic influences. In this model, the inclusion of pentagastrin in the perfusion buffer causes a dose-dependent increase in acid output. One study found that acid output increased from a basal level of 2.3 µeq/h to a maximum of 12.7 µeq/h with pentagastrin stimulation. Interestingly, while pentagastrin is a potent stimulator of acid secretion, its effect on pepsin secretion in rats is less pronounced. Some studies report that gastric pepsin secretion is virtually unaffected by pentagastrin, while others have also found that it does not stimulate pepsin output.

Table 3: Effect of Pentagastrin on Gastric Secretions in Rat Models

Rat ModelParameter MeasuredFinding with Pentagastrin StimulationReference
Conscious rats with gastric fistulasMaximal Acid Output48 ± 6.3 µeq/10 min
Anesthetized rats with luminally perfused stomachMaximal Acid Output11.6 ± 1.2 µeq/10 min
Totally isolated vascularly perfused rat stomachAcid OutputIncreased from 2.3 to 12.7 µeq/h
Totally isolated vascularly perfused rat stomachPepsin SecretionVirtually unaffected
Conscious gastric fistula ratsPepsin OutputDid not stimulate pepsin output

Vii. Advanced Research Perspectives and Future Directions

Exploring Novel Modulators of Gastrin C-Terminal Pentagastrin (B549294) Action

The biological effects of pentagastrin are primarily mediated through its interaction with the cholecystokinin-2 receptor (CCK2R). nih.gov Consequently, the development of novel modulators targeting this receptor is a highly active area of research, with the goal of either mimicking, enhancing, or inhibiting the actions of pentagastrin and its endogenous counterparts. These modulators fall into two main categories: agonists and antagonists.

Agonists: Pentagastrin itself is a potent CCK2R agonist and is frequently used in research to induce physiological responses, such as panic attacks in human studies, for the evaluation of new therapeutic agents. nih.gov The development of new agonists often focuses on creating more stable or selective molecules. For instance, radiolabeled minigastrin analogs are being developed for imaging and targeted radionuclide therapy of CCK2R-expressing tumors. mdpi.com

Antagonists: A significant effort has been directed towards the discovery and development of CCK2R antagonists. These molecules hold promise for treating conditions associated with hypergastrinemia and for their potential role in cancer therapy and pain management. nih.govnih.gov Several non-peptide small-molecule antagonists have emerged from extensive research, with some progressing to clinical trials. nih.gov

Modulator Type Example Compound(s) Development Stage/Key Findings Reference(s)
AgonistPentagastrin, Radiolabeled Minigastrin AnalogsUsed as a tool in clinical studies; analogs in development for tumor imaging and therapy. nih.govmdpi.com
AntagonistNetazepide, NastorazepideHave advanced to Phase II clinical trials for conditions like hypergastrinemia. nih.gov
AntagonistZ-360 (Nastorazepide)A benzodiazepine (B76468) derivative evaluated for its antiproliferative effects in gastrointestinal cancer models. nih.gov
AntagonistGastrazole (JB95008)Identified as a potent and selective CCK2R antagonist in preclinical studies. sci-hub.se

The quest for novel modulators is driven by the therapeutic potential of manipulating the CCK2R pathway. While many compounds have been synthesized and evaluated, the translation from preclinical findings in animal models to clinical efficacy in humans remains a significant challenge. nih.gov

Interdisciplinary Approaches in Peptidomimetic Design

The design of effective pentagastrin analogs and peptidomimetics—compounds that mimic the structure and function of peptides—necessitates a highly interdisciplinary approach, integrating expertise from medicinal chemistry, computational science, and molecular biology. The primary goals of these efforts are to enhance metabolic stability, improve receptor affinity and selectivity, and optimize pharmacokinetic properties.

A key strategy in peptidomimetic design involves the site-specific substitution of amino acids within the peptide sequence. For example, to improve stability, natural L-amino acids can be replaced with D-amino acids or other non-natural amino acids. This approach has been used to develop minigastrin analogs with reduced susceptibility to enzymatic degradation. researchgate.net

Furthermore, the conjugation of chelating agents like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to gastrin analogs is a prime example of interdisciplinary design. This allows for the radiolabeling of the peptide with isotopes such as Indium-111 or Lutetium-177, transforming the peptidomimetic into a tool for targeted cancer imaging and therapy. nih.govresearchgate.net

The synergy between computational modeling and synthetic chemistry is also crucial. Computational methods can predict how modifications to the peptide structure will affect its binding to the CCK2R, guiding the synthetic efforts towards the most promising candidates. nih.gov This iterative cycle of design, synthesis, and biological evaluation is fundamental to modern peptidomimetic drug discovery.

Computational Modeling and In Silico Predictions of Peptide Behavior

Computational modeling and in silico prediction have become indispensable tools for understanding the molecular interactions of pentagastrin and for designing novel analogs. These methods provide insights that are often difficult or impossible to obtain through experimental techniques alone.

One powerful computational technique is molecular dynamics (MD) simulation. Gaussian accelerated molecular dynamics (GaMD) simulations have been employed to elucidate the binding process of the C-terminal pentapeptide of gastrin to the CCK2R. sci-hub.se These simulations have revealed the critical role of the C-terminal amide group in the peptide's ability to penetrate the transmembrane domain of the receptor and activate it. The simulations also identified key amino acid residues in the CCK2R that form strong interactions with the pentapeptide, providing a molecular blueprint for the design of new antagonists. sci-hub.se

In silico approaches are also used to predict the pharmacokinetic properties of new drug candidates, a field known as computational pharmacokinetics. nih.gov By modeling factors such as absorption, distribution, metabolism, and excretion, researchers can prioritize compounds with more favorable profiles for further development, saving time and resources.

Moreover, computational models of whole organisms, such as the stylized computational model of the rat, have been developed for dosimetry calculations. nih.gov These models are essential for preclinical evaluations of peptide receptor radionuclide therapy, allowing for the estimation of radiation doses to tumors and healthy organs from radiolabeled gastrin analogs. nih.gov

Elucidating Unresolved Aspects of Physiological Roles in Rodent Models

While the role of pentagastrin in stimulating gastric acid secretion is well-established, ongoing research in rodent models continues to uncover new and more complex physiological functions, as well as highlighting areas where our understanding remains incomplete.

One of the most significant areas of current investigation is the trophic (growth-promoting) effect of gastrin and its analogs on the gastrointestinal mucosa. Studies in mice have shown that pentagastrin can stimulate DNA synthesis in the glandular stomach, but this effect is intriguingly influenced by the circadian rhythm. nih.gov The identical dose of pentagastrin can have different effects depending on the time of day it is administered, an observation that has important implications for the design of future preclinical studies. nih.gov However, the precise molecular mechanisms underlying this chronopharmacological effect are yet to be fully elucidated.

Furthermore, there appear to be species-specific differences in the response to pentagastrin. For example, studies in nude mice have shown that these animals are less sensitive to the visceral growth-regulating effects of pentagastrin compared to other rodent species. nih.gov Chronic administration of high doses of pentagastrin in nude mice resulted in effects on the pancreas rather than the stomach, indicating that findings in one rodent model may not be directly translatable to another. nih.gov

Q & A

Q. What structural features of pentagastrin account for its bioactivity compared to full-length gastrin?

Pentagastrin retains the biologically active C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH2) common to all gastrin isoforms, which is essential for receptor binding and acid secretion stimulation . Its synthetic design replaces the N-terminal region with a butyloxycarbonyl group, enhancing stability while preserving agonist activity at gastrin/CCKB receptors . Researchers validate its structural fidelity via mass spectrometry and comparative bioassays against native gastrin-17 .

Q. What standardized bioassay methods quantify pentagastrin’s acid secretory effects in rats?

The perfused rat stomach model is a gold standard, enabling precise quantification of acid output via pH monitoring. Tissues are mounted in organ baths with serosal solutions, and H<sup>+</sup> secretion is measured after pentagastrin administration (10<sup>−8</sup>–10<sup>−6</sup> M). Sensitivity thresholds (e.g., half-maximal stimulation at 1.9 × 10<sup>−7</sup> M in fetal rats) and reproducibility are ensured by parallel control experiments .

Q. How do gastrin receptor binding assays differentiate pentagastrin from cholecystokinin (CCK) ligands?

Competitive binding assays using <sup>125</sup>I-labeled gastrin and membrane preparations from rat oxyntic mucosa reveal pentagastrin’s lower affinity (Kd ~4 × 10<sup>−10</sup> M) compared to CCK-8. Specificity is confirmed by displacement studies: CCK-8 and pentagastrin show partial agonism, while gastrin-17 exhibits full receptor activation .

Advanced Research Questions

Q. How can contradictions in H2-antagonist efficacy against pentagastrin-stimulated acid secretion be resolved?

Discrepancies arise from in vitro vs. in vivo models. For example, metiamide’s non-competitive inhibition in vitro contrasts with competitive antagonism in vivo . Researchers address this by:

  • Using multiple pentagastrin doses (e.g., 0.5–32 µg/kg/hr) to assess dose-response curves across models .
  • Evaluating receptor desensitization via repeated agonist challenges .
  • Incorporating histamine pathway inhibitors to isolate gastrin-specific effects .

Q. What experimental designs mitigate tachyphylaxis in pentagastrin-stimulated acid secretion studies?

Tachyphylaxis (declining response upon repeated stimulation) is minimized by:

  • Intermittent dosing (e.g., 45-min infusions with 60-min washout periods) to prevent receptor desensitization .
  • Monitoring fade dynamics (e.g., fast-phase decline at −32.0 µeq H<sup>+</sup>/kg/15 min) and adjusting collection intervals .
  • Validating receptor recovery via post-washout responsiveness checks .

Q. What molecular mechanisms explain pentagastrin’s trophic effects on gastrointestinal mucosa?

Chronic pentagastrin administration (e.g., 250 µg/kg/day for 4 weeks) induces parietal cell hyperplasia via:

  • Upregulation of histidine decarboxylase, increasing histamine synthesis .
  • Enhanced DNA/RNA synthesis in gastric and duodenal mucosa, measurable via <sup>14</sup>C-leucine incorporation .
  • CCKB receptor-mediated activation of protein kinase C and MAPK pathways .

Q. How do cross-reactivity patterns in gastrin immunoassays impact pentagastrin quantification?

Antisera raised against gastrin-17 show minimal cross-reactivity with pentagastrin (<10% activity) due to truncated epitopes. Researchers optimize assays by:

  • Using antisera with C-terminal specificity (e.g., Gas8, RCS8) .
  • Pre-absorbing samples with fragment 1–13 to eliminate non-specific binding .
  • Validating with spike-recovery experiments in plasma matrices .

Q. What considerations are critical when comparing pentagastrin’s efficacy across species?

Species-specific receptor expression and developmental stages affect responses. For example:

  • Fetal rat stomachs respond to pentagastrin from gestational day 20, but sensitivity disappears postpartum .
  • Guinea pig ileum assays show CCKB receptor bias, requiring normalization to rat fundic mucosa data .
  • Dose adjustments for metabolic differences (e.g., higher pentagastrin clearance in cats vs. rats) .

Methodological Tables

Table 1. Key Parameters for Pentagastrin Bioassays

ParameterIn Vitro (Perfused Rat Stomach)In Vivo (Chronic Fistula Model)
Effective Dose Range10<sup>−8</sup>–10<sup>−6</sup> M 0.5–32 µg/kg/hr
Peak Response Time15–30 min 45 min
Tachyphylaxis Onset45–100 min 2.5–5 hr
Receptor Recovery60-min washout 24-hr fasting

Table 2. Cross-Reactivity of Gastrin Antisera

AntiserumBig Gastrin (%)Little Gastrin (%)Pentagastrin (%)
Gas875100<10
RCS875100<10
Gas985100<10

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.